molecular formula C17H16N2S B11711176 1-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol

1-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol

Cat. No.: B11711176
M. Wt: 280.4 g/mol
InChI Key: FACFYWXHBCSAFA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the desired imidazole-thiol compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.

    Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be employed.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
  • 4,5-Dimethyl-1,2-diphenyl-1H-imidazole
  • 2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole

Comparison: 1-(2,5-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds that may lack the thiol group or have different substituents on the imidazole ring .

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C17H16N2S/c1-12-8-9-13(2)16(10-12)19-11-15(18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)

InChI Key

FACFYWXHBCSAFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(NC2=S)C3=CC=CC=C3

Origin of Product

United States

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